(2-(Oxazol-2-yl)pyrimidin-5-yl)boronic acid
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Overview
Description
(2-(Oxazol-2-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that contains both oxazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of (2-(Oxazol-2-yl)pyrimidin-5-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2-(Oxazol-2-yl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols.
Substitution: Various aryl or alkyl derivatives depending on the coupling partner.
Scientific Research Applications
(2-(Oxazol-2-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-(Oxazol-2-yl)pyrimidin-5-yl)boronic acid in cross-coupling reactions involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired product . The molecular targets and pathways involved in other applications are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2-(Oxazol-2-yl)pyrimidin-5-yl)boronic acid is unique due to the presence of both oxazole and pyrimidine rings, which provide distinct electronic and steric properties. This makes it particularly useful in specific cross-coupling reactions where other boronic acids may not be as effective .
Properties
Molecular Formula |
C7H6BN3O3 |
---|---|
Molecular Weight |
190.95 g/mol |
IUPAC Name |
[2-(1,3-oxazol-2-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C7H6BN3O3/c12-8(13)5-3-10-6(11-4-5)7-9-1-2-14-7/h1-4,12-13H |
InChI Key |
QOGHPSPNXKTQBI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)C2=NC=CO2)(O)O |
Origin of Product |
United States |
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